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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core fundamental properties of
1,1-dimethylcyclopropane. It is intended to serve as a valuable resource for researchers,
scientists, and professionals in drug development who may encounter or utilize this strained
cyclic alkane in their work. This document details the compound's structural, physical,
spectroscopic, and thermodynamic properties, as well as its characteristic chemical reactivity.
All quantitative data is presented in structured tables for ease of reference and comparison.
Furthermore, detailed experimental protocols for its synthesis and relevant reaction
mechanisms are provided, accompanied by visualizations to facilitate a deeper understanding
of its chemical behavior.

Introduction

1,1-Dimethylcyclopropane is a saturated hydrocarbon featuring a three-membered ring with
two methyl groups attached to the same carbon atom. As with its parent compound,
cyclopropane, its structure is characterized by significant ring strain, which profoundly
influences its physical properties and chemical reactivity. This inherent strain makes the
cyclopropane ring susceptible to ring-opening reactions, a feature that can be exploited in
organic synthesis. Understanding the fundamental properties of this molecule is crucial for its
application as a building block or structural motif in more complex chemical entities, including
those of pharmaceutical interest.
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Molecular Structure and Identification

The molecular structure of 1,1-dimethylcyclopropane is defined by a triangular arrangement
of three carbon atoms, with one carbon atom bonded to two additional methyl groups.

Table 1. Compound Identification

Identifier Value

IUPAC Name 1,1-dimethylcyclopropane[1]

CAS Number 1630-94-0[1]

Molecular Formula CsHuo[1]

Molecular Weight 70.13 g/mol [1]

SMILES Cci(c)cca

InChl Key PBIJFSCPEFQXBB-UHFFFAOYSA-N[1]

Below is a visualization of the molecular structure of 1,1-dimethylcyclopropane.

Caption: Molecular structure of 1,1-dimethylcyclopropane.

Physical and Thermodynamic Properties

The physical and thermodynamic properties of 1,1-dimethylcyclopropane are summarized in
the tables below. These properties are critical for its handling, purification, and for
understanding its energetic landscape.

Table 2: Physical Properties of 1,1-Dimethylcyclopropane

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b155639?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethylcyclopropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethylcyclopropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethylcyclopropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethylcyclopropane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Dimethylcyclopropane
https://www.benchchem.com/product/b155639?utm_src=pdf-body
https://www.benchchem.com/product/b155639?utm_src=pdf-body
https://www.benchchem.com/product/b155639?utm_src=pdf-body
https://www.benchchem.com/product/b155639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value
Boiling Point 20.6 °C[1]
Melting Point -108.9 °C
Density 0.6554 g/mL
Refractive Index 1.3640

Table 3: Thermodynamic Properties of 1,1-Dimethylcyclopropane

Property

Value

Gas Phase Enthalpy of Formation (AfH°gas)

-65.3 £ 0.7 kd/mol

Strain Energy

117.0 kJ/mol

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 1,1-

dimethylcyclopropane.

NMR Spectroscopy

Due to the symmetry of the molecule, the *H and 3C NMR spectra of 1,1-

dimethylcyclopropane are relatively simple.

Table 4: Predicted NMR Spectral Data for 1,1-Dimethylcyclopropane

Nucleus Chemical Shift (o, ppm) Multiplicity

1H NMR ~1.0 Singlet (6H, CHs)
~0.2 Singlet (4H, CH2)

13C NMR ~28 CHs

~22 C (quaternary)

~9 CH2
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Note: These are predicted values based on spectral database information and may vary slightly
depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-dimethylcyclopropane exhibits characteristic C-H stretching and
bending vibrations for the methyl and cyclopropyl groups. A representative vapor-phase IR
spectrum is available through the NIST Chemistry WebBook.

Mass Spectrometry

The electron ionization mass spectrum of 1,1-dimethylcyclopropane shows a molecular ion
peak (M*) at m/z = 70, corresponding to its molecular weight. The fragmentation pattern is
characteristic of a small cycloalkane.

Chemical Reactivity and Experimental Protocols

The high ring strain of 1,1-dimethylcyclopropane dictates its chemical reactivity, making it
susceptible to ring-opening reactions under various conditions.

Synthesis of 1,1-Dimethylcyclopropane

A common and effective method for the synthesis of 1,1-dimethylcyclopropane is the
Simmons-Smith reaction, which involves the cyclopropanation of an alkene. In this case, 2-
methylpropene (isobutylene) is the starting material.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methylpropene

Materials:

Zinc-copper couple (Zn-Cu)

Diiodomethane (CHzl2)

Anhydrous diethyl ether

2-Methylpropene (isobutylene)

Saturated aqueous ammonium chloride (NH4Cl) solution
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e Anhydrous magnesium sulfate (MgSQa)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux
condenser, and a dropping funnel, place the zinc-copper couple under an inert atmosphere
(e.g., argon or nitrogen).

Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.

Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred
suspension of the Zn-Cu couple. The reaction is exothermic and may require cooling to
maintain a gentle reflux.

After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the
formation of the organozinc carbenoid (iodomethyl)zinc iodide.

Cool the reaction mixture to 0 °C using an ice bath.

Slowly bubble 2-methylpropene gas through the reaction mixture or add a pre-condensed
solution of 2-methylpropene in diethyl ether.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow, dropwise addition of saturated agueous ammonium
chloride solution.

Separate the ethereal layer and wash it with saturated aqueous ammonium chloride solution,
followed by water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the diethyl
ether to obtain the crude 1,1-dimethylcyclopropane.

Purify the product by fractional distillation.
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Caption: Experimental workflow for the synthesis of 1,1-dimethylcyclopropane.

Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under thermal,
acidic, or catalytic conditions, leading to the formation of more stable acyclic isomers.

Thermal Isomerization: At elevated temperatures, 1,1-dimethylcyclopropane undergoes
thermal isomerization to form various alkenes. The reaction proceeds through a diradical
intermediate.

) Heat _ "~ Transition State RN N ) ,’/ Transition State N
1,1-Dimethylcyclopropane \\\ (C-C bond cleavage) __.7 Diradical Intermediate \\ (Rearrangement ///H:)

Click to download full resolution via product page
Caption: Simplified pathway for the thermal isomerization of 1,1-dimethylcyclopropane.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane ring can be
protonated, leading to the formation of a carbocation intermediate. This intermediate can then
be trapped by a nucleophile or undergo rearrangement to a more stable carbocation before
reacting with a nucleophile. For example, in the presence of an acid and water (hydration), a
tertiary alcohol can be formed.
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Caption: Mechanism of acid-catalyzed hydration of 1,1-dimethylcyclopropane.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b155639?utm_src=pdf-body-img
https://www.benchchem.com/product/b155639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

1,1-Dimethylcyclopropane is a strained cyclic hydrocarbon with a well-defined set of physical,
spectroscopic, and thermodynamic properties. Its high ring strain is the dominant factor
governing its chemical reactivity, making it a useful substrate for studying reaction mechanisms
and a potential building block in organic synthesis through its ring-opening reactions. This
guide provides a foundational understanding of these core properties for scientists and
researchers, facilitating its informed use in various chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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